molecular formula C16H21NO3S B2998215 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034241-29-5

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2998215
CAS No.: 2034241-29-5
M. Wt: 307.41
InChI Key: NANZGFLWRVELQP-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (molecular formula: C₂₂H₂₉ClN₄O₂S; molecular weight: 449.0 g/mol) is a structurally complex acetamide derivative. Its core features include:

  • A 3,4-dichlorophenyl group linked via an acetamide bridge.
  • A hexahydroquinazolinone moiety (2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl) with a sulfur atom at the 2-position.

While its exact physicochemical properties (e.g., melting point, solubility) remain unreported, its structural complexity suggests unique pharmacological or coordination properties, as seen in related amides .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-11-10-14(12(2)20-11)16(19)17-7-5-13(6-8-18)15-4-3-9-21-15/h3-4,9-10,13,18H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANZGFLWRVELQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring and a furan moiety, which are known to influence biological interactions. Its molecular formula is C14H19N1O3S1C_{14}H_{19}N_{1}O_{3}S_{1}, with a molecular weight of approximately 307.38 g/mol. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity in biological systems.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, indicating potential for treating conditions characterized by inflammation.
  • Analgesic Properties : The compound may interact with pain pathways, providing analgesic effects.

Research indicates that compounds with similar structures often target receptors involved in metabolic pathways and inflammatory responses .

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. Molecular docking studies suggest significant binding affinity towards receptors associated with pain modulation and inflammation. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of thiophene-containing compounds, including:

  • In Vitro Studies : Compounds structurally similar to this compound have been tested for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. For instance, related derivatives showed IC50 values ranging from 40.00 to 80.00 μg/ml compared to standard drugs like acarbose (IC50 = 34.71 μg/ml) .
  • In Vivo Studies : Animal models have been utilized to assess the antihyperglycemic effects of similar compounds, demonstrating their potential in managing blood sugar levels .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μg/ml)Mechanism
Acarboseα-glucosidase inhibitor34.71Enzyme inhibition
Compound 2bα-amylase inhibitor40.00Enzyme inhibition
This compoundPotential anti-inflammatory/analgesicTBDReceptor interaction

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares core motifs with several acetamide derivatives, but key distinctions arise in substituents and heterocyclic systems:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3,4-Dichlorophenyl, hexahydroquinazolinone, diethylaminoethyl side chain C₂₂H₂₉ClN₄O₂S 449.0 Potential enhanced solubility due to diethylaminoethyl group
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl group C₁₁H₈Cl₂N₂OS 303.17 Twisted conformation (61.8° between aryl and thiazol rings); forms hydrogen-bonded dimers
N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-Dichlorophenylmethyl, quinazolinone-dione C₁₇H₁₂Cl₂N₂O₃ 375.20 Synthesized via oxidation and carbodiimide coupling; anticonvulsant potential implied
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Sulfamoylphenyl, phenylacetamide C₂₂H₁₈N₄O₃S₂ 454.53 High yield (87%); melting point: 269.0°C
N-(2,4-Dichlorophenyl)-8-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4-(3-oxopropyl)-1,2,4-triazol-3-yl)thio)octanamide Phthalazinone, triazole, octanamide chain C₃₀H₃₁Cl₂N₇O₃S 652.58 Extended alkyl chain for lipophilicity

Physicochemical and Crystallographic Properties

  • Melting Points : Sulfamoylphenyl derivatives exhibit high melting points (e.g., 315.5°C for 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide), likely due to hydrogen bonding and aromatic stacking . In contrast, thiazol-2-yl analogues melt at 459–461 K .
  • Solubility: The diethylaminoethyl group in the target compound may improve aqueous solubility compared to non-polar derivatives like naphthalen-1-yloxy-methyl triazoles .

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